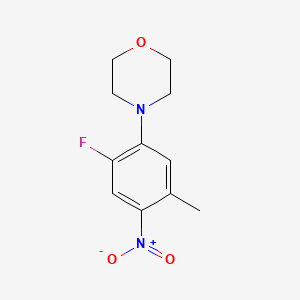![molecular formula C21H27N5O3 B5008319 1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B5008319.png)
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine, commonly known as MNPP, is a chemical compound with potential therapeutic applications. MNPP belongs to the class of piperazine derivatives, which have been extensively studied in medicinal chemistry due to their diverse pharmacological activities.
作用機序
The exact mechanism of action of MNPP is not fully understood. However, it is believed that MNPP exerts its pharmacological effects by interacting with various molecular targets, such as receptors, enzymes, and ion channels. MNPP has been shown to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. MNPP has also been reported to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MNPP has been shown to have various biochemical and physiological effects. MNPP has been reported to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. MNPP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. MNPP has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
MNPP has several advantages and limitations for lab experiments. MNPP is relatively easy to synthesize and can be obtained in high yield. MNPP is also stable under normal laboratory conditions. However, MNPP has limited solubility in water, which may affect its bioavailability. MNPP also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of MNPP. Further research is needed to elucidate the exact mechanism of action of MNPP and its molecular targets. The pharmacokinetics and pharmacodynamics of MNPP need to be studied in detail to determine its optimal dosage and administration route. The potential therapeutic applications of MNPP in other diseases, such as Alzheimer's disease and Parkinson's disease, need to be explored. The development of MNPP derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, MNPP is a chemical compound with potential therapeutic applications. MNPP has been studied for its cytotoxic, anxiolytic, and antidepressant effects. MNPP exerts its pharmacological effects by interacting with various molecular targets and has several biochemical and physiological effects. MNPP has advantages and limitations for lab experiments and several future directions for research. The study of MNPP may lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of MNPP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-nitro-5-(1-piperazinyl)aniline. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The yield of MNPP can be improved by optimizing the reaction parameters, such as temperature, pressure, and reaction time.
科学的研究の応用
MNPP has been studied for its potential therapeutic applications in various diseases, including cancer, depression, and anxiety. MNPP has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPP has also been reported to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-21-5-3-2-4-19(21)24-12-14-25(15-13-24)20-16-17(6-7-18(20)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPLYUBGCBOHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

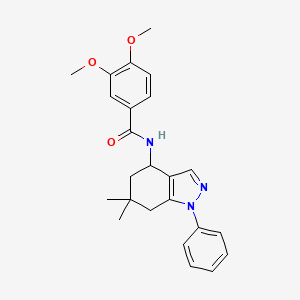
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
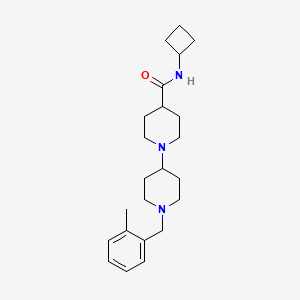
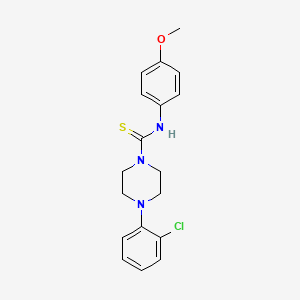
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
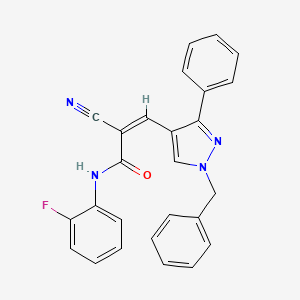
![5-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5008307.png)

![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5008326.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)
